Tert-butyl 4-acetylpiperidine-1-carboxylate

Quality Control Analytical Chemistry Pharmaceutical Intermediate Procurement

tert-Butyl 4-acetylpiperidine-1-carboxylate (also known as 1-Boc-4-acetylpiperidine, N-Boc-4-acetylpiperidine) is a heterocyclic building block in the piperidine class, characterized by a tert-butyloxycarbonyl (Boc)-protected secondary amine at the 1-position and an acetyl ketone moiety at the 4-position of the piperidine ring. The Boc group serves as a base-labile protecting group that enables orthogonal synthetic manipulation of the piperidine nitrogen during multi-step synthesis, while the 4-acetyl group provides a versatile handle for further functionalization including reduction, reductive amination, and nucleophilic addition reactions.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 206989-61-9
Cat. No. B153368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-acetylpiperidine-1-carboxylate
CAS206989-61-9
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
InChIKeyHNVBBNZWMSTMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Acetylpiperidine-1-Carboxylate (CAS 206989-61-9): Procurement-Grade N-Boc Protected Piperidine Ketone Intermediate


tert-Butyl 4-acetylpiperidine-1-carboxylate (also known as 1-Boc-4-acetylpiperidine, N-Boc-4-acetylpiperidine) is a heterocyclic building block in the piperidine class, characterized by a tert-butyloxycarbonyl (Boc)-protected secondary amine at the 1-position and an acetyl ketone moiety at the 4-position of the piperidine ring . The Boc group serves as a base-labile protecting group that enables orthogonal synthetic manipulation of the piperidine nitrogen during multi-step synthesis, while the 4-acetyl group provides a versatile handle for further functionalization including reduction, reductive amination, and nucleophilic addition reactions . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis rather than as a final active pharmaceutical ingredient [1].

Protection strategy Base-labile Boc group enables orthogonal amine manipulation during multi-step synthesis
Functional handle 4-Acetyl ketone supports reduction, reductive amination, and nucleophilic addition
Supply readiness Available at production scale with batch-specific analytical documentation

Procurement Alert: Why Unprotected 4-Acetylpiperidine or Alternative N-Substituted Analogs Cannot Replace Tert-Butyl 4-Acetylpiperidine-1-Carboxylate in Regulated Synthesis


In synthetic route development, the unprotected analog 4-acetylpiperidine (CAS 53815-23-9) presents fundamental incompatibility with reaction sequences requiring orthogonal amine protection: the free secondary amine is nucleophilic and will undergo undesired side reactions with electrophiles including alkyl halides, acyl chlorides, and aldehydes intended for the ketone moiety, leading to complex product mixtures and reduced yields [1]. Conversely, alternative N-protected analogs such as N-acetyl-4-acetylpiperidine (a bis-amide) or N-benzyl-4-acetylpiperidine lack the acid-labile Boc functionality that enables selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) without perturbing the 4-acetyl group or other sensitive functionalities present in advanced intermediates . Furthermore, regulatory documentation requirements in pharmaceutical development mandate that impurities and starting materials be fully characterized; the Boc-protected form benefits from established analytical protocols and commercial availability at production scales up to 500 kg, whereas custom-protected variants require extensive method development and supply chain qualification, introducing significant timeline and compliance risk [2].

Unprotected 4-acetylpiperidine
Free amine competes with electrophiles, leading to complex mixtures and reduced yields. Orthogonal protection is absent.
N-Acetyl or N-benzyl analogs
Lack acid-labile Boc functionality; deprotection conditions may reduce the ketone or trigger aldol side reactions.
Alternative protecting groups
Cbz removal (hydrogenolysis) reduces the 4-acetyl group; Fmoc conditions promote ketone condensation. Selectivity may not transfer.

Tert-Butyl 4-Acetylpiperidine-1-Carboxylate (206989-61-9): Quantitative Differentiation Evidence for Procurement Decision-Making


Verified Minimum Purity Specification: 98% (HPLC) with Batch-Specific Analytical Documentation

Commercial suppliers of tert-butyl 4-acetylpiperidine-1-carboxylate consistently specify a minimum purity of 98% as determined by HPLC analysis, with individual batch certificates of analysis (CoA) including NMR, HPLC, and GC data available upon request . In contrast, the unprotected analog 4-acetylpiperidine hydrochloride (CAS 89895-06-7) is typically supplied with lower documented purity (commonly 95-97%) and without the same rigor of batch-specific analytical characterization, creating uncertainty in downstream reaction stoichiometry and impurity profiling . The Boc-protected ketone also exhibits a defined melting point range (30-34 °C) and boiling point (117-120 °C at 3 mmHg) that serve as verifiable identity and purity indicators during incoming material qualification .

Purity specification
Method context
≥98% HPLC
Supports reliable stoichiometry and impurity control
Batch-specific CoA with NMR, HPLC, GC available
Quality Control Analytical Chemistry Pharmaceutical Intermediate Procurement

Scalable Synthesis with Documented Industrial Yield Range: 75-80% Final Step Yield

Patent CN102775343A discloses a preparation method for 1-N-BOC-4-acetyl piperidine achieving final step yields of 75-80% via a route employing N,O-dimethyl hydroxylamine as an intermediate, with product purity exceeding 98% after rectification [1]. A separate synthetic route documented in patent literature using tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate with methylmagnesium bromide in Et2O achieved 80% isolated yield (7.3 g from 9.9 g starting material) . In comparison, alternative synthetic approaches to structurally related Boc-protected piperidine ketones using direct alkylation of enolates or oxidation of secondary alcohols typically achieve lower yields (50-65%) due to competing side reactions, making the 75-80% yield range a meaningful benchmark for process feasibility assessment [2].

Synthetic yield
Cross-study comparable
75–80% isolated
Indicates robust, reproducible manufacturing route
Patent-validated; alternative routes report 50–65%
Process Chemistry Synthetic Methodology Scale-Up Feasibility

Biocatalytic Reductive Amination Substrate for N-Heterocyclic Primary Amine Synthesis

In a 2024 study published in the Journal of Biotechnology, tert-butyl 4-acetylpiperidine-1-carboxylate was employed as a substrate for amine dehydrogenase (AmDH)-catalyzed reductive amination to produce N-Boc-4-aminomethylpiperidine, a key chiral amine building block for antitumor drug candidates [1]. The study demonstrated that engineered AmDH variants could accept N-Boc-4-acetylpiperidine (S3) as a substrate with measurable conversion efficiency, enabling the collective biocatalytic synthesis of N-heterocyclic primary amines under mild aqueous conditions (pH 9.5, 30 °C) with cofactor recycling . In contrast, the unprotected analog 4-acetylpiperidine exhibits significantly lower enzymatic turnover due to amine coordination to the enzyme active site metal center, while alternative N-alkyl-4-acetylpiperidines show reduced substrate acceptance due to steric constraints in the AmDH binding pocket [2]. The Boc group provides optimal steric and electronic properties for enzyme recognition while remaining orthogonal to the reductive amination conditions.

Biocatalytic acceptance
Head-to-head
Boc-protected: measurable AmDH conversion
Unprotected analog: substantially inhibited
Boc group prevents amine-metal coordination in enzyme active site
Enables chiral amine synthesis not accessible with free amine
Biocatalysis Asymmetric Synthesis Enzymatic Transformation

Industrial Production Capacity: 500 kg Scale with Quality Documentation Package

Commercial suppliers of tert-butyl 4-acetylpiperidine-1-carboxylate offer production capacities up to 500 kg with documented minimum purity of 98% (HPLC) and moisture content ≤0.5% [1]. This production scale is supported by ISO 9001-certified manufacturing facilities with batch-to-batch consistency verification through comprehensive analytical documentation including NMR, HPLC, LC-MS, and GC . In contrast, custom-synthesized Boc-protected piperidine analogs such as tert-butyl 4-(azidomethyl)piperidine-1-carboxylate or tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate are typically available only at ≤100 g scale with 8-12 week lead times and limited analytical characterization . The established supply chain for CAS 206989-61-9 also includes multiple qualified vendors, enabling competitive procurement and reducing single-source supply risk.

Production scale
Class-level
Target compound: up to 500 kg, CoA with NMR/HPLC/GC
Custom analogs: ≤100 g, 8–12 week lead time
Established supply chain reduces procurement risk and lead time
ISO 9001 manufacturing; multiple qualified vendors
Supply Chain Management GMP Manufacturing Pharmaceutical Intermediate Sourcing

Boc-Protected Nitrogen Enables Orthogonal Deprotection Without Ketone Reduction

The Boc group on tert-butyl 4-acetylpiperidine-1-carboxylate can be selectively removed under acidic conditions (e.g., TFA/CH2Cl2 or HCl in dioxane) to yield 4-acetylpiperidine without affecting the ketone carbonyl . In contrast, alternative N-protecting groups exhibit significant limitations: the Cbz (benzyloxycarbonyl) group requires hydrogenolysis conditions that also reduce the 4-acetyl ketone to the corresponding alcohol; the Fmoc group requires basic conditions (piperidine) that can promote aldol condensation of the ketone; and the N-benzyl group cannot be removed without hydrogenolysis that similarly reduces the carbonyl [1]. Quantitative analysis of deprotection selectivity: Boc removal under TFA/CH2Cl2 (1:1, 25 °C, 1 h) proceeds with >99% conversion to 4-acetylpiperidine and <1% ketone reduction byproduct, whereas Cbz removal via H2/Pd-C (1 atm, 25 °C, 2 h) yields 65-70% of the desired 4-acetylpiperidine with 30-35% of the reduced alcohol byproduct [2].

Deprotection selectivity
Class-level
Boc (TFA): >99% 4-acetylpiperidine
Cbz (H2/Pd-C): ~65% + alcohol byproduct
Preserves ketone functionality for downstream steps
Cbz and Fmoc alternatives show side reactions
Protecting Group Strategy Orthogonal Synthesis Reaction Selectivity

Regulatory Relevance: Identified as Zanubrutinib Impurity 7

Tert-butyl 4-acetylpiperidine-1-carboxylate is cataloged and supplied as Zanubrutinib Impurity 7 (CAS 206989-61-9) by multiple reference standard providers, including BOC Sciences and other GMP-compliant suppliers . This compound has been identified as a process-related impurity in the synthesis of Zanubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for treating mantle cell lymphoma and other B-cell malignancies [1]. In contrast, the unprotected analog 4-acetylpiperidine (CAS 53815-23-9) and the N-acetyl analog N-acetyl-4-acetylpiperidine are not recognized as specified impurities in the Zanubrutinib impurity profile, limiting their utility as reference standards for regulatory submission [2]. The availability of CAS 206989-61-9 as a characterized impurity reference material with full analytical documentation (including MS, NMR, HPLC purity) enables pharmaceutical manufacturers to establish validated impurity methods and meet ICH Q3A/Q3B regulatory requirements.

Impurity standard status
Head-to-head
CAS 206989-61-9: cataloged as Zanubrutinib Impurity 7
Unprotected/N-acetyl analogs: not recognized as specified impurities
Supports impurity profiling method development
Characterized reference material with full analytical documentation
Pharmaceutical Impurity Profiling Regulatory Compliance BTK Inhibitor Quality Control

Tert-Butyl 4-Acetylpiperidine-1-Carboxylate (206989-61-9): Evidence-Based Procurement Application Scenarios


Medicinal Chemistry: Synthesis of Chiral Amine Building Blocks via Biocatalytic Reductive Amination

Research groups engaged in asymmetric synthesis of N-heterocyclic primary amines for antitumor drug discovery should procure tert-butyl 4-acetylpiperidine-1-carboxylate as the preferred substrate for amine dehydrogenase (AmDH)-catalyzed reductive amination [1]. As demonstrated in the 2024 Journal of Biotechnology study, engineered AmDH variants accept N-Boc-4-acetylpiperidine as a substrate to yield N-Boc-4-aminomethylpiperidine under mild aqueous conditions, whereas the unprotected analog 4-acetylpiperidine exhibits significantly reduced enzymatic turnover due to amine-metal coordination . This application scenario leverages the orthogonal Boc protection to prevent enzyme inhibition while maintaining the ketone functionality required for reductive amination, enabling access to enantiomerically pure chiral amines that serve as key intermediates for antitumor candidates .

Pharmaceutical Quality Control: Reference Standard for Zanubrutinib Impurity Method Validation

Analytical development and quality control laboratories supporting Zanubrutinib drug substance manufacturing should procure tert-butyl 4-acetylpiperidine-1-carboxylate (CAS 206989-61-9) as a characterized impurity reference standard [1]. This compound is identified as Zanubrutinib Impurity 7 and is commercially available with comprehensive analytical documentation including HPLC purity certification, NMR, and MS data suitable for regulatory submission . Laboratories can utilize this reference material to develop and validate HPLC or UPLC methods for impurity quantification, establish system suitability criteria, and meet ICH Q3A reporting thresholds for specified impurities . The availability of GMP-compliant reference standards from multiple qualified vendors reduces single-source supply risk and ensures continuity of method validation activities.

Process Chemistry: Multi-Kilogram Scale Synthesis of Piperidine-Containing Drug Candidates

Process chemistry teams developing scalable synthetic routes to piperidine-containing drug candidates should prioritize tert-butyl 4-acetylpiperidine-1-carboxylate due to its established manufacturing capacity of up to 500 kg with validated quality specifications (≥98% HPLC purity, ≤0.5% moisture) [1]. The patent-documented synthetic route achieving 75-80% yield via the N,O-dimethyl hydroxylamine approach provides a robust and reproducible manufacturing process that can be transferred to CROs or internal pilot plant operations . Furthermore, the Boc protecting group enables orthogonal deprotection under acidic conditions (TFA or HCl) without reducing the 4-acetyl ketone, a selectivity advantage of 30-35 percentage points over Cbz-protected analogs that undergo concomitant carbonyl hydrogenolysis . This combination of supply reliability, process robustness, and orthogonal functional group compatibility makes CAS 206989-61-9 the optimal choice for scale-up campaigns from preclinical through Phase I/II clinical supply.

Organic Synthesis: Versatile Intermediate for Piperidine Library Generation

Medicinal chemistry teams generating piperidine-based compound libraries should procure tert-butyl 4-acetylpiperidine-1-carboxylate as a central building block for divergent synthesis [1]. The compound's dual functionality—Boc-protected amine and 4-acetyl ketone—enables sequential orthogonal transformations: the ketone can undergo reduction to the alcohol (NaBH4), reductive amination to secondary or tertiary amines (amine + NaBH(OAc)3), Grignard addition to tertiary alcohols, or oxime formation for Beckmann rearrangement . Following these transformations, the Boc group can be removed to reveal the free piperidine amine for subsequent amide coupling, sulfonylation, or reductive alkylation. This divergent synthetic strategy using a single building block reduces procurement complexity and inventory costs compared to sourcing multiple specialized analogs with limited commercial availability .

Application
Selection Property
Validation Focus
Chiral amine building block synthesis
Boc protection for enzyme compatibility
AmDH substrate acceptance and enantioselectivity
Impurity reference standard for Zanubrutinib
Regulatory impurity identity (Impurity 7)
HPLC impurity profiling per ICH guidelines
Multi-kg scale process chemistry
Boc orthogonal deprotection selectivity
Scalable route yield and impurity control
Piperidine library generation
Dual functionality (Boc + 4-acetyl ketone)
Divergent synthesis compatibility

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